molecular formula C12H17N5 B5473225 N-cyclohexyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine

N-cyclohexyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine

Cat. No.: B5473225
M. Wt: 231.30 g/mol
InChI Key: DNJJZCVDRDXDSK-UHFFFAOYSA-N
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Description

Compounds with a [1,2,4]triazolo[4,3-b]pyridazine core are part of a larger class of organic compounds known as phenylpyridazines . These compounds are characterized by a pyridazine ring substituted by a phenyl group .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives often involves aromatic nucleophilic substitution . For example, 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine can be reacted with different amines and triazole-2-thiol to produce a variety of derivatives .


Molecular Structure Analysis

The [1,2,4]triazolo[4,3-b]pyridazine core is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridazine . This core can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .


Chemical Reactions Analysis

While specific chemical reactions involving “N-cyclohexyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine” are not available, compounds with a [1,2,4]triazolo[4,3-b]pyridazine core have been reported to intercalate DNA .

Mechanism of Action

The mechanism of action for these compounds often involves DNA intercalation . For example, some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been found to intercalate DNA, which can disrupt the normal functioning of cells .

Future Directions

The [1,2,4]triazolo[4,3-b]pyridazine core is a promising scaffold for the development of new biologically active entities . Future research could focus on the design, optimization, and investigation of new derivatives to produce more potent analogs .

Properties

IUPAC Name

N-cyclohexyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-9-7-11(12-15-13-8-17(12)16-9)14-10-5-3-2-4-6-10/h7-8,10,14H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJJZCVDRDXDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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